molecular formula C14H14FNS B8292655 4-[(4-Fluorobenzyl)amino]thioanisole CAS No. 372121-70-5

4-[(4-Fluorobenzyl)amino]thioanisole

Cat. No.: B8292655
CAS No.: 372121-70-5
M. Wt: 247.33 g/mol
InChI Key: YXUYGAMRUOMBLD-UHFFFAOYSA-N
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Description

4-[(4-Fluorobenzyl)amino]thioanisole is a synthetic organic compound of interest in medicinal chemistry and chemical biology research. It features a thioether (sulfide) bridge linked to an aniline derivative, a structural motif found in various bioactive molecules. Compounds containing the 4-fluorobenzyl group have been investigated for their potential in diverse applications, such as enzyme inhibition. For instance, structurally related 4-fluorobenzyl derivatives have been explored as inhibitors of cysteine proteases, which are significant therapeutic targets in areas like antiviral drug development . Furthermore, molecules incorporating thioanisole and phenylpyridine moieties have demonstrated notable biological activity, serving as key scaffolds in the development of agrochemicals like herbicides . The presence of the fluorine atom on the benzyl group can significantly influence the compound's electronic properties, metabolic stability, and binding affinity to biological targets, making it a valuable building block for structure-activity relationship (SAR) studies. Researchers may utilize this compound as a key intermediate in the synthesis of more complex molecules or as a core structure for developing novel ligands and probes. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

372121-70-5

Molecular Formula

C14H14FNS

Molecular Weight

247.33 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-4-methylsulfanylaniline

InChI

InChI=1S/C14H14FNS/c1-17-14-8-6-13(7-9-14)16-10-11-2-4-12(15)5-3-11/h2-9,16H,10H2,1H3

InChI Key

YXUYGAMRUOMBLD-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)NCC2=CC=C(C=C2)F

Origin of Product

United States

Scientific Research Applications

Scientific Research Applications

4-[(4-Fluorobenzyl)amino]thioanisole has been investigated for its role as a pharmacophore in the development of new therapeutic agents. Its structural features allow for modifications that can enhance biological activity against various targets.

Tyrosinase Inhibition

One notable application involves the compound's use as a tyrosinase inhibitor . Tyrosinase is an enzyme involved in melanin production, and its inhibition is significant for treating hyperpigmentation disorders. A study highlighted the design and synthesis of derivatives based on 4-fluorobenzylpiperazine that showed competitive inhibition of tyrosinase from Agaricus bisporus, with one derivative exhibiting an IC50 value significantly lower than that of the standard kojic acid . This suggests that compounds related to this compound can be optimized for enhanced efficacy in treating skin conditions.

Antimicrobial Activity

Research has also pointed to the potential of this compound derivatives in combating microbial resistance. A series of thiazole derivatives were synthesized and evaluated for antimicrobial properties, showing promising results against various bacterial strains . The incorporation of the fluorobenzyl group may enhance the interaction with microbial targets, leading to improved activity.

Anticancer Properties

The compound's derivatives have been explored for anticancer applications. For instance, studies have shown that certain modifications lead to increased cytotoxicity against cancer cell lines, including estrogen receptor-positive breast cancer cells (MCF7) . The structure-activity relationship (SAR) studies are crucial for understanding how variations in the thioanisole structure can influence anticancer efficacy.

Case Studies and Findings

Several case studies provide insights into the applications of this compound:

Study Focus Findings
Study on Tyrosinase InhibitionEvaluation of derivatives for hyperpigmentation treatmentOne derivative showed IC50 = 0.18 μM, significantly more active than kojic acid .
Antimicrobial Activity AssessmentSynthesis and testing of thiazole derivativesCompounds exhibited comparable activity to standard antibiotics against resistant strains .
Anticancer Activity EvaluationScreening against MCF7 cell lineCertain derivatives demonstrated significant cytotoxic effects, indicating potential as anticancer agents .

Comparison with Similar Compounds

Key Differences :

  • Electron Effects: -F (moderate electron-withdrawing) vs. -NO₂ (strong electron-withdrawing).
  • Hydrogen Bonding: Amino groups enable H-bond donation, absent in nitro analogs.

Heterocyclic Derivatives

1,3,4-Thiadiazole derivatives, such as 2-(4-Fluorobenzylidene)-N-(4-methoxybenzylidene)-1,3,4-thiadiazol-2-amine (), replace the thioanisole core with a rigid thiadiazole ring. Thiadiazoles are reported to exhibit insecticidal and fungicidal activities, suggesting that this compound’s thioether group may offer distinct conformational flexibility, impacting target selectivity .

Key Differences :

  • Ring Rigidity: Thiadiazole (planar, aromatic) vs. thioanisole (non-planar, flexible SMe group).
  • Bioactivity : Thiadiazoles show broader pesticidal activity; thioanisoles may prioritize enzyme inhibition.

Thiomorpholine and Related Sulfur-Containing Compounds

4-(4-Fluorobenzyl)thiomorpholine () incorporates a saturated thiomorpholine ring (six-membered with S and N). The fluorobenzyl group is retained, but the thiomorpholine ring introduces basicity at the nitrogen, unlike the neutral amino group in this compound .

Key Differences :

  • Basicity : Thiomorpholine’s tertiary amine vs. primary amine in the target compound.
  • Solubility : Saturated rings improve aqueous solubility compared to aromatic systems.

Data Tables and Research Findings

Table 1: Structural and Electronic Comparison

Compound Core Structure Substituent Molecular Weight Key Properties
This compound Thioanisole -NH-(4-F-benzyl) ~261.3 Lipophilic, H-bond donor
4-Nitrobenzylamine Benzylamine -NO₂ 154.1 Strong electron-withdrawing
2-(4-Fluorobenzylidene)-thiadiazol-2-amine 1,3,4-Thiadiazole -F-benzylidene ~303.3 Rigid, pesticidal activity
4-(4-Fluorobenzyl)thiomorpholine Thiomorpholine -F-benzyl 211.3 Saturated, basic nitrogen

Q & A

What are the common synthetic routes for preparing 4-[(4-Fluorobenzyl)amino]thioanisole, and what factors influence reaction efficiency?

The compound is typically synthesized via nucleophilic substitution reactions. A primary method involves reacting 4-fluorobenzyl chloride with a thiol-containing precursor (e.g., 1H-1,2,4-triazol-5-thiol) under basic conditions (e.g., NaOH or K₂CO₃) in polar solvents like ethanol or DMF. Microwave-assisted synthesis can enhance yields (60–85%) and reduce reaction times (30–60 minutes vs. 4–6 hours under conventional reflux) by optimizing energy transfer . Key factors affecting efficiency include:

  • Base selection : Strong bases improve deprotonation of the thiol group.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms.
  • Temperature control : Microwave irradiation accelerates kinetics while minimizing side reactions .

Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

Core characterization methods include:

  • ¹H/¹³C NMR : To confirm substituent connectivity (e.g., fluorobenzyl vs. thioanisole groups).
  • FT-IR : Identifies functional groups (e.g., C-F stretch at ~1,100 cm⁻¹, S-C absorption at ~600 cm⁻¹).
  • X-ray crystallography : Resolves 3D molecular geometry and hydrogen-bonding networks .
  • Elemental analysis : Validates purity (>95% for research-grade samples) .

What are the primary biological activities associated with this compound, and how are they assessed?

The compound exhibits antimicrobial activity against Gram-positive bacteria (e.g., S. aureus, MIC = 8–16 µg/mL) and antifungal properties (C. albicans, MIC = 32 µg/mL). Bioassays involve:

  • Broth microdilution : To determine minimum inhibitory concentrations (MICs).
  • Time-kill kinetics : Evaluates bactericidal/fungicidal efficacy over 24 hours.
    Tyrosinase inhibition (IC₅₀ ~10 µM) is also reported, suggesting potential in hyperpigmentation therapy .

How can computational docking studies predict the compound’s interactions with biological targets?

Programs like GOLD (Genetic Optimization for Ligand Docking) simulate binding modes by sampling ligand conformations and scoring protein-ligand interactions. Validation studies show a 71% success rate in reproducing crystallographic poses. Key steps:

  • Protein preparation : Remove water molecules, add hydrogens, and assign charges.
  • Grid definition : Focus on active sites (e.g., tyrosinase’s copper-binding region).
  • Scoring functions : ChemPLP or GoldScore evaluate van der Waals, hydrogen bonding, and electrostatic interactions .

How should researchers address contradictory data in biological activity assays?

Contradictions may arise from variations in:

  • Strain specificity : Test multiple microbial strains under standardized CLSI protocols.
  • Compound purity : Verify via HPLC (>98% purity) to exclude impurities affecting bioactivity.
  • Assay conditions : Control pH, temperature, and solvent (e.g., DMSO <1% to avoid cytotoxicity) .

What strategies optimize reaction conditions for scalable synthesis?

Design of Experiments (DOE) methodologies identify critical parameters:

  • Central Composite Design (CCD) : Varies temperature (50–120°C), solvent ratio (ethanol:water), and catalyst loading.
  • Response Surface Methodology (RSM) : Maximizes yield (85–90%) while minimizing byproducts. Microwave-assisted reactions reduce energy consumption by 40% .

How do structural modifications influence the compound’s biological activity?

Structure-Activity Relationship (SAR) studies reveal:

  • Fluorine position : Para-substitution on the benzyl group enhances lipophilicity and membrane penetration.
  • Thioether vs. sulfone : Oxidation to sulfone derivatives reduces antimicrobial activity but improves solubility.
  • Triazole ring substitution : Adding electron-withdrawing groups (e.g., nitro) boosts tyrosinase inhibition .

What are the stability profiles of this compound under varying storage conditions?

  • Thermal stability : Decomposes at >200°C (TGA data).
  • Photostability : Protect from UV light to prevent thioether oxidation.
  • Long-term storage : Store at –20°C under argon; room-temperature storage in amber vials maintains stability for 6 months .

Which purification techniques are most effective for isolating high-purity samples?

  • Column chromatography : Use silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) for baseline separation.
  • Recrystallization : Ethanol/water (7:3) yields crystals with >99% purity (melting point 148–150°C).
  • HPLC : C18 columns with acetonitrile/water (55:45) resolve closely eluting impurities .

What challenges affect reproducibility in synthesizing this compound?

Key issues include:

  • Starting material variability : Source 4-fluorobenzyl chloride from certified suppliers (≥97% purity).
  • Moisture sensitivity : Use anhydrous solvents and molecular sieves for thiol reactions.
  • Scaling effects : Maintain stoichiometric ratios (1:1.05 molar excess of thiol) to prevent incomplete substitution .

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